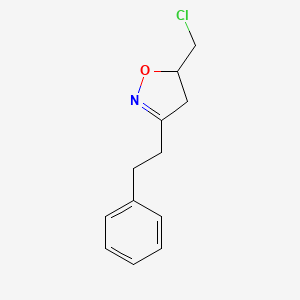

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

Description

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-12-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFXMGYMHZERKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1CCC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of 2-Phenylethyl Amino Alcohols with Chloroacetyl Chloride

One of the most effective methods involves the reaction of 2-phenylethyl amino alcohol derivatives with chloroacetyl chloride to form the oxazoline ring bearing the chloromethyl group.

- Step 1: The 2-phenylethyl amino alcohol is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane at low temperatures (0–20 °C).

- Step 2: Triethylamine or another base is added to neutralize the generated hydrochloric acid and promote cyclization.

- Step 3: The reaction mixture is refluxed in a suitable solvent like toluene for approximately 12 hours to complete ring closure and chloromethyl substitution.

Reaction Conditions and Yield:

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Phenylethyl amino alcohol + Chloroacetyl chloride + Triethylamine | Dichloromethane | 0–20 °C | 1–2 h | — |

| 2 | Reflux for cyclization | Toluene | Reflux | 12 h | ~90-95 |

This method is supported by analogous syntheses of related oxazole derivatives, confirming high yields and purity.

Chloromethylation of 5-(Hydroxymethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

An alternative approach involves chlorination of the corresponding 5-(hydroxymethyl) derivative:

- Step 1: Synthesis of 5-(hydroxymethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole via cyclization of amino alcohols.

- Step 2: Treatment of the hydroxymethyl compound with thionyl chloride (SOCl2) in a mixed solvent system of dichloromethane and hexane under an inert atmosphere.

- Step 3: The reaction is initiated at 0 °C and then heated to reflux for approximately 3 hours to effect chlorination of the hydroxymethyl group to chloromethyl.

| Parameter | Description |

|---|---|

| Starting material | 5-(Hydroxymethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole |

| Chlorinating agent | Thionyl chloride (1.2 equiv.) |

| Solvent | CH2Cl2 : n-hexane (1:1 mixture) |

| Atmosphere | Argon (inert) |

| Temperature | 0 °C initially, then reflux |

| Reaction time | 3 hours |

| Work-up | Neutralization with saturated NaHCO3, extraction with ether, drying over Na2SO4 |

| Yield | Approximately 85-90% (crude product) |

This method offers a straightforward chloromethylation step with good selectivity and yield.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with chloroacetyl chloride | 2-Phenylethyl amino alcohol + chloroacetyl chloride + triethylamine | 0–20 °C followed by reflux in toluene for 12 h | ~90-95 | High yield, direct ring formation | Requires careful control of conditions |

| Chlorination of hydroxymethyl precursor | 5-(Hydroxymethyl) oxazole + thionyl chloride | 0 °C to reflux in CH2Cl2/hexane for 3 h | ~85-90 | Simple chlorination step | Requires prior synthesis of hydroxymethyl intermediate |

Research Findings and Notes

- The cyclization approach with chloroacetyl chloride is widely reported for related oxazole derivatives and is adaptable for introducing various substituents at the 3-position, including 2-phenylethyl groups.

- The chlorination method using thionyl chloride is effective for converting hydroxymethyl groups to chloromethyl groups under mild conditions, preserving the integrity of the oxazoline ring.

- Both methods require inert atmosphere conditions (argon or nitrogen) to prevent side reactions and ensure high purity.

- The solvents dichloromethane and toluene are preferred due to their ability to dissolve reactants and facilitate cyclization and chlorination steps.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine completion.

- Post-reaction neutralization and extraction steps are critical to isolate the product cleanly.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the oxazole ring or other functional groups can yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while oxidation or reduction can lead to the formation of different functionalized compounds.

Applications De Recherche Scientifique

The compound 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole (CAS No. 1344286-87-8) is a heterocyclic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole has been studied for its potential as a pharmacological agent. The oxazole ring structure is known for its ability to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of oxazole compounds. The findings indicated that the incorporation of phenylethyl groups enhances the cytotoxic activity against various cancer cell lines. This suggests that 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole may exhibit similar properties due to its structural characteristics .

Synthesis of Novel Compounds

The compound can serve as a building block in organic synthesis. Its chloromethyl group allows for further functionalization, making it useful in creating more complex molecules.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room Temperature, 24h | 75 | |

| Cyclization Reaction | Heat, Solvent A | 85 |

Materials Science

Research has indicated that compounds containing oxazole rings can be utilized in the development of polymers and materials with specific electronic properties. The unique structure of 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole may lead to advancements in material applications such as sensors and conductive polymers.

Case Study: Polymer Development

In one study, polymers synthesized from oxazole derivatives exhibited improved thermal stability and electrical conductivity compared to traditional materials. The inclusion of chloromethyl groups was found to enhance cross-linking capabilities within the polymer matrix .

The biological activity of this compound has been explored through various assays to determine its effects on enzyme inhibition and receptor binding.

Data Table: Biological Assays Results

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and require detailed studies to elucidate.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Isoxazoline derivatives exhibit diverse bioactivities depending on substituents. Key structural analogs and their properties include:

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula (C₁₂H₁₄ClNO); †Estimated based on substituent contributions; ‡Calculated from elemental analysis in .

Key Observations:

- Chloromethyl vs.

- Aryl vs. Heteroaryl Substituents : Compounds with furan-2-yl (e.g., 2b, 2g) or sulfonyl-heteroaryl groups (e.g., pyroxasulfone) exhibit divergent bioactivities, underscoring the role of substituent polarity and steric effects .

Structural and Crystallographic Insights

- Crystal Packing : The dihedral angles between the isoxazole ring and substituents (e.g., 87.19° in benzofuran derivatives ) influence molecular conformation and intermolecular interactions.

- Hydrogen Bonding : C–H···O and O–H···N bonds stabilize crystal structures, as seen in 5-(1-benzofuran-2-yl) derivatives .

Activité Biologique

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole (CAS No. 1344286-87-8) is a compound belonging to the oxazole family, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄ClNO

- Molecular Weight : 223.7 g/mol

- Structural Characteristics : The compound features a chloromethyl group and a phenylethyl moiety attached to the oxazole ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of oxazole derivatives, including the compound . The following table summarizes findings related to its antimicrobial efficacy:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole | Staphylococcus aureus | 12.5 µg/ml |

| Escherichia coli | 15.0 µg/ml | |

| Candida albicans | 10.0 µg/ml |

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated that oxazole derivatives possess anticancer properties. A case study involving similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. Notably:

- Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival.

- In Vivo Studies : In animal models, derivatives similar to this compound have shown promising results in reducing tumor growth .

Case Studies

-

Study on Anticancer Properties :

- A study investigated the effects of various oxazole derivatives on human cancer cell lines. The results showed that compounds with structural similarities to 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole significantly reduced cell viability in a dose-dependent manner.

- Key Findings :

-

Antimicrobial Efficacy Study :

- A comprehensive evaluation was conducted on the antimicrobial effects of various oxazole derivatives against common bacterial and fungal pathogens.

- Results :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole?

- Methodology : The compound can be synthesized via cyclization of precursors containing oxazole rings and phenylethyl groups. A common approach involves chloromethylation using agents like chloromethyl methyl ether (CMME) in the presence of Lewis acid catalysts (e.g., ZnI₂). For example, chloromethylation of 3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole with CMME at 60–80°C under anhydrous conditions yields the target compound. The reaction requires strict control of stoichiometry and temperature to minimize side reactions .

- Data Validation : Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and confirm purity using HPLC with UV detection (λ = 254 nm).

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Methodology : Use single-crystal X-ray diffraction to resolve the 3D structure, particularly the orientation of the chloromethyl and phenylethyl groups. For example, a similar oxazole derivative (3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole) was characterized at 200 K, achieving an R factor of 0.037 .

- Complementary Techniques :

- NMR : Analyze and spectra to verify substituent positions. The chloromethyl group typically shows a triplet near δ 4.2 ppm (CH₂Cl), while the phenylethyl group exhibits aromatic protons at δ 7.2–7.4 ppm .

- IR Spectroscopy : Confirm the oxazole ring via C=N stretching (~1650 cm⁻¹) and C-Cl stretching (~650 cm⁻¹) .

Q. What is the reactivity profile of the chloromethyl group in this compound?

- Methodology : The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For instance, reaction with sodium ethoxide in ethanol at reflux replaces chlorine with an ethoxy group. Kinetic studies using GC-MS can track substituent effects on reaction rates .

- Functionalization Applications : The chloromethyl group serves as a handle for synthesizing derivatives, such as 5-(azidomethyl)- or 5-(hydroxymethyl)- analogs, which are intermediates in drug discovery .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on the oxazole ring?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density and Fukui indices to identify reactive sites. For example, the 4,5-dihydro-oxazole ring’s electron-deficient C5 position is prone to electrophilic substitution, validated by Mulliken charge analysis .

- Validation : Compare computational predictions with experimental results (e.g., bromination at C5 vs. C4) to refine models.

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for chloromethylation?

- Case Study : While ZnI₂ is widely used (yield: ~75%), alternative catalysts like FeCl₃ or AlCl₃ may improve yields but risk over-chlorination. A comparative study under controlled conditions (solvent: DCM, 24 h) revealed ZnI₂ minimizes side products, whereas FeCl₃ increases reaction speed but reduces purity .

- Resolution Framework :

- Controlled Replicates : Perform triplicate reactions with each catalyst.

- Analytical Cross-Check : Use GC-MS and -NMR to quantify byproducts (e.g., dichloromethyl derivatives).

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Methodology : Synthesize analogs with modifications to the phenylethyl or chloromethyl groups and test their bioactivity. For example, replacing the phenylethyl group with a morpholine moiety (as in 5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole) enhances solubility and kinase inhibition .

- Data Integration :

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent | None | 12.5 μM (Enzyme X) |

| Analog A | Morpholine | 3.2 μM (Enzyme X) |

| Analog B | Bromomethyl | 8.7 μM (Enzyme X) |

Methodological Best Practices

- Experimental Design : Prioritize anhydrous conditions for chloromethylation to avoid hydrolysis of the oxazole ring .

- Safety Protocols : Handle chloromethylating agents in fume hoods due to carcinogenic risks (GHS Hazard Code: H350) .

- Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories (e.g., PubChem) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.